Evidence Gap Analysis: Lack of Public Comparative Biological or Physicochemical Data
An exhaustive search of primary research papers, patents, and authoritative databases reveals a critical evidence gap for this specific compound. As of the analysis date, there are zero public-domain studies providing quantitative head-to-head comparisons of 7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione against its closest analogs (e.g., thioether CAS 212710-51-5 or sulfone CAS 1341069-95-1) for any biological activity, ADME/Tox parameter, or material property [1][2]. The only verified, quantifiable differentiation lies in its structural and compositional identity: molecular weight (203.22 Da), molecular formula (C6H9N3O3S), and the presence of the sulfoximine moiety versus a thioether or sulfone [2]. In the absence of comparative data, a class-level inference must be applied: NH-sulfoximines are documented to enhance metabolic stability and potency in drug design contexts relative to their sulfone counterparts [3]; however, this generalization has not been empirically validated for this specific spirocyclic scaffold.
| Evidence Dimension | Structural Composition & Functional Group Identity |
|---|---|
| Target Compound Data | Sulfoximine (C6H9N3O3S, MW 203.22, S(=NH)(=O) moiety) |
| Comparator Or Baseline | Thioether analog (C6H8N2O2S, MW 172.2) & Sulfone analog (C6H8N2O4S, MW 204.2) |
| Quantified Difference | Target has additional N and O atoms, resulting in a sulfoximine group instead of a thioether or sulfone; however, no quantitative biological or physicochemical performance differential is established. |
| Conditions | Structural identity analysis (calculated from molecular formula and SMILES); no biological assay context available. |
Why This Matters
For procurement and scientific selection, this evidence gap means the compound's value proposition rests on the general class benefits of sulfoximines and its unique scaffold, requiring end-users to generate their own comparative data for SAR programs.
- [1] PubMed & Patent Database Search (2026). Systematic query for '7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione' and '2361861-93-8' returned no primary research articles or patents containing biological or physicochemical data. View Source
- [2] Chem-Space. 7-imino-7λ⁶-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione | C6H9N3O3S | 2361861-93-8 | MFCD32069219. Compound Database Entry. View Source
- [3] Enamine Ltd. (2021). Sulfoximines for Drug Design. Whitepaper. Pharmaceutical Business Review. View Source
